Einecs 309-512-1
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C9H23NO3Si.Ca.H2O3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;;1-4(2)3/h4-10H2,1-3H3;;1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPMOFPDNIELTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OCC.O[Si](=O)O.[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25CaNO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
100402-75-3 | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100402-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Einecs 309 512 1
Environmental Behavior and Fate of Einecs 309 512 1
Biodegradation Pathways and Mechanisms of EINECS 309-512-1
Biodegradation is a crucial process determining the persistence of organic chemicals in the environment, involving the transformation by microorganisms through enzymatic reactions such as oxidation, reduction, and hydrolysis. epa.gov For many organic substances, biodegradation, particularly in soil and sediment, represents the most significant removal mechanism from the environment. epa.gov The extent and rate of biodegradation can vary significantly depending on ambient conditions and the specific microbial communities present. epa.gov
Specific studies detailing the biodegradation pathways and mechanisms for this compound (CAS 100402-75-3) were not found in the consulted literature. However, the substance is a reaction product involving 3-(triethoxysilyl)propan-1-amine (CAS 919-30-2). Information on the biodegradation of this reactant can provide some potential insights, although it is important to note that the behavior of the reaction product may differ significantly from that of its constituents.
Aerobic Degradation Studies and Rates
Aerobic biodegradation occurs in the presence of oxygen, typically leading to the mineralization of organic compounds into carbon dioxide, water, and biomass. nih.gov Simulation biodegradation tests, such as OECD Guideline 309 (Aerobic Mineralisation in Surface Water), are designed to measure the time course and quantify the kinetics of aerobic biodegradation of substances in natural water. europa.eunih.gov These tests involve incubating the test substance at low concentrations in natural water under aerobic conditions and monitoring its degradation over time. europa.eunih.gov
Specific aerobic degradation studies and rates for this compound were not identified in the available search results. While one study mentioned inherent biodegradability in water based on the principles of OECD Guideline 309 for a "test chemical" nih.gov, this study did not pertain to this compound. Another study reported 0% degradation in a ready biodegradability test (OECD 301 C) and provided aerobic mineralisation half-life values (DegT50) for a different substance (Vulkanox MB2) tested according to OECD 309 researchgate.net.
For the reactant 3-(triethoxysilyl)propan-1-amine (CAS 919-30-2), it was found to be not readily biodegradable, but demonstrated 67% degradation after 28 days in a DOC die away test under aerobic conditions. researchgate.net This degradation was primarily attributed to hydrolysis, with subsequent biodegradation of the hydrolysis products (ethanol and trisilanols). researchgate.net This suggests that hydrolysis may play a significant role in the initial transformation of silane-based compounds under aerobic conditions, followed by the biodegradation of the resulting, potentially less complex, molecules.
Anaerobic Degradation Studies and Rates
Anaerobic biodegradation occurs in the absence of oxygen and can result in the production of methane, carbon dioxide, and other reduced end products. nih.gov Studies on anaerobic biodegradation are important for assessing the fate of substances in environments like sediments, flooded soils, and anaerobic digesters.
No specific anaerobic degradation studies or rates for this compound were found in the consulted literature. General information on anaerobic biodegradation of other compound classes, such as aromatic compounds in sediments and digested sludge, exists researchgate.net, but this is not directly applicable to this compound.
Characterization of Microbial Communities Involved in Degradation Processes
The biodegradation of a substance is carried out by specific microorganisms or microbial communities capable of enzymatic breakdown. The composition and activity of these communities are critical factors influencing the degradation process.
Information on the specific microbial communities involved in the degradation of this compound is not available from the search results. Research on the biodegradation of other complex substances and polymers highlights the diversity of microorganisms, including bacteria and fungi, that possess the enzymatic machinery to degrade various chemical structures. epa.gov Factors such as microbial adaptation to environmental conditions can influence the effectiveness of these communities. epa.gov
Factors Influencing Biodegradation Rate and Extent of this compound
Several factors can influence the rate and extent of biodegradation of a chemical compound in the environment. These include the chemical structure and properties of the substance, the presence and activity of suitable microbial populations, and environmental conditions such as temperature, pH, oxygen availability, nutrient levels, and bioavailability. nih.gov
Specific factors influencing the biodegradation rate and extent of this compound have not been documented in the retrieved information. However, based on the general principles of biodegradation and information on related substances like 3-(triethoxysilyl)propan-1-amine, factors such as the stability of the siloxane bonds to hydrolysis, the solubility and bioavailability of the reaction product, and the ability of microorganisms to utilize the degradation products as carbon and energy sources would likely play a role. nih.govresearchgate.net The complex nature of this compound as a reaction product with wollastonite may also affect its accessibility to microorganisms and enzymes.
Abiotic Transformation Processes of this compound
Abiotic transformation processes, such as hydrolysis and photodegradation, can also contribute significantly to the environmental fate of chemicals, particularly for substances that are resistant to biodegradation.
Specific data on the abiotic transformation processes of this compound was not found. However, given that the substance is a reaction product involving a triethoxysilyl group, hydrolysis of the ethoxy-silane bonds is a potential abiotic transformation pathway. Hydrolysis of silane (B1218182) coupling agents is a known process that can occur in the presence of water, leading to the formation of silanols and the release of alcohol (in this case, ethanol).
Hydrolysis and Other Chemical Degradation Pathways
This compound is reported to be stable and is not expected to undergo significant degradation through chemical hydrolysis under environmental conditions (pH 5 to 9). nih.govwho.intmst.dkepa.gov This stability suggests that hydrolysis is not a primary removal mechanism for this compound in aquatic or soil environments.
However, biodegradation is considered an important environmental fate process for this compound in both soil and water. nih.govechemi.com Data from screening tests using activated sludge indicate that the substance is rapidly biodegraded aerobically after an initial lag phase. who.int Studies have shown high percentages of degradation, with one report indicating 95% degradation after two weeks in a static die-away system and an average 7-day biodegradability of 95% in a semicontinuous activated sludge (SCAS) system. who.int A stable carbonyl compound was identified as a biodegradation product in one study. who.int
Research into the microbial degradation of this compound has identified specific metabolic pathways. In the bacterium Alicycliphilus sp. strain BQ1, a six-gene cluster (nmpABCDEF) encodes enzymes responsible for NMP biodegradation. asm.org This pathway involves the transformation of NMP through intermediates such as γ-N-methylaminobutyric acid and succinic semialdehyde (SSA), ultimately leading to succinate, which can then enter the Krebs cycle. asm.org Another putative biodegradation product mentioned is 4-(methylamino)butanoate, which is predicted to be readily biodegradable. epa.gov
Oxidation Processes in Environmental Matrices
This compound is slowly oxidized by air. who.int In the atmosphere, vapor-phase NMP is degraded by reaction with photochemically-produced hydroxyl radicals. nih.govepa.gov The estimated half-life for this reaction in air is approximately 5.2 to 5.8 hours, assuming a hydroxyl radical concentration of 1.5 × 10⁶ hydroxyl radicals/cm³ air and a 12-hour day. nih.govepa.gov Atmospheric releases may also be removed through wet deposition or by dissolving in water droplets. who.intepa.govoecd-ilibrary.org
Oxidation products can form when this compound is heated in the presence of air, and these products have the potential to polymerize. researchgate.net N-methylsuccinimide (MSI) is identified as a potential product of the atmospheric oxidation of NMP. epa.gov However, MSI itself is likely transitory in the atmosphere, being subject to oxidation by hydroxyl radicals with an estimated half-life on the order of hours. epa.gov
Advanced oxidation processes have been explored for the removal of NMP from aqueous solutions. Photocatalytic degradation using titanium dioxide (TiO2) as a catalyst and various UV light sources (UVA, UVC, UVLED) has been investigated, demonstrating effectiveness in degrading the compound. researchgate.net
Environmental Distribution and Partitioning of this compound
The distribution and partitioning of this compound in the environment are largely influenced by its physical and chemical properties, particularly its high miscibility with water and low octanol-water partition coefficient.
Sorption to Environmental Compartments (e.g., soil, sediment, aquatic particulate matter)
This compound is completely miscible with water. nih.govcanada.cawho.int Based on its estimated organic carbon-water (B12546825) partition coefficient (Koc) values, which range from 4.3 to 9.6, and its low log Kow (-0.38 to -0.40), the substance is not expected to adsorb significantly to soil, sediments, or suspended organic matter in aquatic environments. nih.govwho.intmst.dkechemi.com
Studies using soil thin-layer chromatography confirm the high mobility of NMP in soil, with reported Rf values ranging from 0.65 to 1.0 in different soil types (silt, loam, clay, and sand). who.intmst.dkechemi.com This indicates that NMP has a low potential for retention in soil matrices.
Volatilization and Atmospheric Transport Potential
The vapor pressure of this compound is 0.345 mm Hg at 25 °C, suggesting that volatilization from dry surfaces is possible. nih.govechemi.com However, volatilization from moist soil surfaces is not expected to be an important fate process due to its low Henry's Law constant of 3.20 x 10⁻⁹ atm-cu m/mole. nih.govechemi.com This low Henry's Law constant also indicates that substantial volatilization from water surfaces is not expected. nih.govwho.intechemi.com
Atmospheric transport potential is limited by its relatively rapid degradation in the presence of hydroxyl radicals, as discussed in Section 3.2.3. nih.govepa.gov
Aqueous Phase Behavior and Transport in Surface and Groundwater
As a substance completely miscible with water, this compound behaves conservatively in the aqueous phase. nih.govcanada.cawho.int It is not expected to adsorb to suspended solids and sediment in water bodies. nih.govechemi.com
Due to its high mobility in soil and low sorption potential, leaching from landfills and contaminated sites is considered a possible route of contamination for groundwater. who.intmst.dk this compound has been qualitatively detected in US drinking water supplies. echemi.com Its behavior in the aqueous phase facilitates its transport in both surface water and groundwater systems.
Metabolite Identification and Assessment of Environmental Persistence
This compound is considered readily biodegradable under aerobic conditions and is not expected to persist in the environment. nih.govwho.intmst.dkasm.orgepa.gov Biodegradation is a significant process contributing to its removal from soil and water. nih.govechemi.com
A putative biodegradation product, 4-(methylamino)butanoate, is predicted to be readily biodegradable, suggesting it is likely a transitory intermediate in the complete mineralization of NMP. epa.gov While MSI can be formed through atmospheric oxidation, it is also considered likely transitory in the atmosphere. epa.gov
Based on the available data, this compound is not considered persistent in the environment due to its susceptibility to rapid biodegradation and atmospheric oxidation. mst.dkepa.gov
Ecotoxicological Assessments and Environmental Impact Research of Einecs 309 512 1 Non Clinical Focus
Aquatic Ecotoxicity Studies of EINECS 309-512-1
Studies have been conducted to evaluate the toxicity of N,N-diethylhydroxylamine to aquatic organisms in both freshwater and marine environments. These assessments help determine the potential hazard posed by the substance to aquatic life.
Ecotoxicological Effects in Freshwater Ecosystems
Assessments of the ecotoxicological effects of N,N-diethylhydroxylamine in freshwater ecosystems include acute toxicity studies on various trophic levels. Key findings from these studies provide insight into the concentrations at which adverse effects on freshwater organisms may occur.
Acute toxicity data for freshwater species are summarized in the table below:
| Organism | Endpoint | Value |
| Pimephales promelas | LC50 (96h) | > 134 mg/L wikipedia.org |
| Daphnia magna | EC50 (48h) | 8.2 mg/L wikipedia.org |
| Pseudokirchneriella subcapitata | ErC50 (72h) | > 101 mg/L wikipedia.org |
| Pseudokirchneriella subcapitata | NOEC (72h) | 26 mg/L (growth rate) wikipedia.org |
Based on these results, a Predicted No-Effect Concentration (PNEC) for freshwater has been derived as 8.2 µg/L, using an assessment factor of 1,000. For intermittent releases, the PNEC freshwater is 82 µg/L. The PNEC for freshwater sediment is 0.065 mg/kg sediment dry weight, determined using the equilibrium partitioning method. wikipedia.org
Ecotoxicological Effects in Marine Ecosystems
Ecotoxicological effects in marine ecosystems are also assessed to understand the potential impact of N,N-diethylhydroxylamine in saline environments.
The Predicted No-Effect Concentration (PNEC) for marine water is 0.82 µg/L, derived using an assessment factor of 10,000. The PNEC for marine sediment is 0.007 mg/kg sediment dry weight, determined using the equilibrium partitioning method. wikipedia.org
Terrestrial Ecotoxicity Studies of this compound
Research into the terrestrial ecotoxicity of N,N-diethylhydroxylamine examines its effects on organisms and plant life within soil environments and assesses its potential to accumulate in terrestrial food chains.
Impact on Soil Organisms and Plant Life
The impact on soil organisms and plant life is evaluated to determine the potential risks associated with the presence of N,N-diethylhydroxylamine in soil. While specific detailed study findings on soil organisms and plants for DEHA were not extensively detailed in the provided information beyond the PNEC, the general approach to assessing terrestrial toxicity involves considering effects on soil microbes, macroorganisms like earthworms, and plants atamankimya.com.
A Predicted No-Effect Concentration (PNEC) for soil has been established at 6.4 mg/kg soil dry weight, using an assessment factor of 50. wikipedia.org This value is used in environmental risk assessments to protect terrestrial organisms.
Ecotoxicological Modeling and Predictive Frameworks for this compound
Ecotoxicological modeling and predictive frameworks, such as the USEtox® model, are utilized to estimate the potential environmental impacts of chemical substances based on their properties and emission data.
The USEtox model is a scientific consensus model used in life cycle assessment to characterize the potential impacts of chemical emissions on human health and freshwater ecosystems. It involves modeling environmental fate, exposure, and effects. While a specific application of the USEtox model for N,N-diethylhydroxylamine was not detailed in the provided search results, the ecotoxicity data and environmental fate properties (such as persistence and bioaccumulation potential) determined for DEHA wikipedia.org are the types of inputs used in such models to derive characterization factors for environmental impacts. The model assesses the distribution and degradation of a substance in various environmental compartments, including air, water, and soil, to estimate potential exposure and subsequent effects on organisms. The PNEC values derived for DEHA for different compartments wikipedia.org are crucial for conducting environmental risk assessments and can inform modeling efforts.
Methodologies for Environmental Risk Assessment of this compound
Environmental Risk Assessment (ERA) for substances like this compound, particularly those identified as reaction products or Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCBs), involves a structured approach to evaluate their potential impact on the environment. The ERA process typically considers the substance's intrinsic properties, potential exposure levels, and the sensitivity of environmental compartments. europa.euecetoc.org
For UVCBs and reaction products, assessing environmental toxicity can present technical challenges due to their complex and potentially variable composition. nih.gov Defining the precise dose and maintaining constant test concentrations during ecotoxicity testing can be difficult, especially if constituents are hydrophobic or volatile. nih.gov
Methodologies for assessing the environmental risk of this compound would involve several key steps:
Hazard Characterization: This involves identifying the intrinsic properties of the substance that could cause harm to the environment. europa.eu Ecotoxicity testing is crucial in this phase, assessing effects on various environmental organisms such as aquatic organisms, terrestrial organisms, and microorganisms. For this compound, the harmonised classification indicates very high toxicity to aquatic life. europa.eu
Exposure Assessment: This step estimates the concentration of the substance in various environmental compartments (water, soil, air, sediment) based on its release patterns, fate, and transport properties. europa.eu For this compound, environmental fate properties like biodegradation are important. The substance is considered inherently biodegradable in nature. europa.eueuropa.eu An estimated half-life in soil is 17.33 days, suggesting it is not persistent in this compartment. europa.eu
Risk Characterization: This involves comparing the estimated environmental exposure levels with the levels at which no adverse effects are predicted (Predicted No Effect Concentration - PNEC). epa.gov If the exposure concentration exceeds the PNEC, a potential environmental risk is identified, necessitating further refinement of the assessment or consideration of risk management measures. europa.eu
Specific methodologies can include laboratory studies following standardized guidelines (e.g., OECD guidelines) for aquatic toxicity (acute and chronic), soil toxicity, and biodegradation. europa.eueuropa.eu Modeling approaches, such as fugacity models, can be used to estimate the environmental partitioning and persistence of the substance. europa.eu For complex substances like UVCBs, read-across from well-characterized constituents or structurally similar substances may be employed where appropriate data gaps exist. nih.gov
Comparative Ecotoxicity Analysis with Structurally Related Chemical Compounds
Comparative ecotoxicity analysis involves evaluating the toxicity of a substance in relation to other chemicals with similar structural characteristics. This approach is particularly relevant for UVCBs and reaction products where assessing every component individually may not be feasible. nih.gov Grouping of chemicals based on structural or functional similarities is a recognized strategy in chemical assessment to improve efficiency and understanding of potential hazards. nih.goveuropa.eu
For this compound, a comparative analysis would ideally involve comparing its ecotoxicity data with that of its key reactants or other alkoxysilane compounds and their reaction products. The primary reactant mentioned is 1-Propanamine, 3-(triethoxysilyl)-. molbase.com While specific comparative ecotoxicity data between this compound and its direct structural analogues were not detailed in the search results, the general principle of using structural similarity for read-across in ecotoxicity assessments is established. nih.gov
The harmonised classification of this compound as very toxic to aquatic life with long lasting effects provides a key data point for comparison. europa.eu This indicates a significant hazard to aquatic ecosystems. Comparing the toxicity endpoints (e.g., LC50, EC50 values for fish, daphnia, algae) of this compound with those of structurally related alkoxysilanes or similar organosilicon compounds could help to understand the relative toxicity and identify potential structural features contributing to the observed effects.
For instance, if data were available for 1-Propanamine, 3-(triethoxysilyl)- and its ecotoxicity profile, a comparison could reveal whether the reaction with wollastonite significantly alters the environmental hazard. Similarly, comparing the biodegradation rates and persistence in different environmental compartments with related compounds would provide insights into its environmental fate relative to similar substances.
In the absence of direct, detailed comparative studies in the provided search results, the established very high aquatic toxicity of this compound serves as a primary indicator of its environmental hazard, suggesting it is more toxic to aquatic life than substances classified with lower toxicity categories. europa.eu Future research could focus on generating specific comparative ecotoxicity data with relevant structural analogues to better understand the structure-activity relationships and refine environmental risk assessments.
Advanced Applications and Industrial Relevance of Einecs 309 512 1 Academic Perspective
Materials Science Applications of EINECS 309-512-1
The incorporation of this compound into various material systems is driven by the aim to impart improved mechanical, thermal, and chemical properties. The silane (B1218182) component, derived from 3-(triethoxysilyl)propan-1-amine, acts as a coupling agent, facilitating adhesion between inorganic fillers (like wollastonite) and organic polymer matrices. This interfacial modification is crucial for achieving homogeneous dispersion of the filler and efficient stress transfer within the composite material. Wollastonite, with its needle-like morphology, serves as a reinforcing agent, capable of enhancing the stiffness, strength, and dimensional stability of the host material. mineralsfillers.com
Role in Formulations of Adhesives, Sealants, and Coatings
In the realm of adhesives, sealants, and coatings, this compound is utilized to enhance adhesion to various substrates, improve mechanical strength, and increase durability. The silane component is known to form stable covalent bonds with inorganic surfaces (such as glass, metal oxides, and silicates present in fillers like wollastonite) and also interact with organic polymers. This dual reactivity promotes strong interfacial bonding, which is critical for the performance and longevity of adhesive, sealant, and coating layers. fishersci.no The presence of wollastonite as a filler can contribute to reduced shrinkage, improved crack resistance, and enhanced abrasion resistance in cured formulations. mineralsfillers.com Academic research in this area focuses on optimizing the concentration and dispersion of this compound within different polymer matrices to achieve desired performance characteristics for specific applications. The interaction between the silane coupling agent and the wollastonite surface, as well as the curing behavior of the polymer system in the presence of this composite filler, are key areas of investigation.
Exploration of Catalytic Applications and Reaction Engineering Utilizing this compound
While direct catalytic applications of this compound are not extensively documented in the provided search results, the presence of the silane component, 3-(triethoxysilyl)propan-1-amine (APTES), suggests potential avenues for exploration in this field. Silane coupling agents, particularly those containing amino functional groups like APTES, can be used to functionalize the surface of inorganic materials, including silicates like wollastonite. This functionalization can create active sites or serve as a support for the immobilization of catalytic species. Academic research could investigate the potential of modifying the surface of the wollastonite component within this compound to act as a heterogeneous catalyst or catalyst support. This might involve further chemical treatments to graft specific catalytic moieties onto the silane-modified wollastonite surface. Studies in reaction engineering would then focus on evaluating the catalytic activity, selectivity, and stability of such modified composite materials in various chemical transformations. ox.ac.ukwashington.eduuu.nl The porous structure and high surface area potentially offered by the wollastonite component could be advantageous for catalytic applications.
Research into Novel Functional Materials Development Incorporating this compound
The unique combination of an inorganic filler (wollastonite) modified with an organic silane coupling agent (derived from APTES) in this compound presents opportunities for developing novel functional materials. Functional materials are designed to possess specific properties beyond traditional structural ones, such as electrical, optical, thermal, or sensing capabilities. univie.ac.atliverpool.ac.ukdhu.edu.cntu-darmstadt.de Academic research could explore how the incorporation of this compound influences these properties in different material systems. For instance, the dielectric properties of polymer composites could be altered by the presence of the wollastonite-silane filler. The potential for surface modification allows for the possibility of tailoring the interaction of the material with its environment, which is relevant for applications like smart coatings or sensors. Research might also investigate the use of this compound in developing materials with improved thermal conductivity or specific optical properties by controlling the dispersion and morphology of the filler within the matrix.
Emerging Technologies Leveraging the Unique Properties of this compound
The properties imparted by this compound, such as enhanced mechanical performance, improved adhesion, and potential for surface functionalization, make it relevant for several emerging technologies. Its use in the manufacturing of electrical, electronic, and optical equipment suggests potential applications in areas like advanced packaging materials, protective coatings for electronic components, or as a component in novel display technologies. nih.gov In the field of additive manufacturing, composites incorporating this compound could be developed for 3D printing of parts requiring enhanced structural integrity or specific surface properties. The potential for developing functionalized versions of this composite material could also lead to applications in areas like advanced filtration systems, controlled release materials, or components for renewable energy technologies. Academic research in emerging technologies would focus on integrating this compound into novel device architectures and evaluating its performance in these cutting-edge applications. merltech.orgresearchgate.neteuropa.euwmu.se
Theoretical and Computational Chemistry Studies of Einecs 309 512 1
Quantum Chemical Calculations for Molecular Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, molecular geometry, and reactivity of chemical species. These calculations can predict properties such as bond lengths, angles, vibrational frequencies, and electronic transitions, which are related to spectroscopic data like IR, Raman, and UV-Vis spectra acs.orgresearchgate.net. They can also provide insights into reaction mechanisms and pathways.
Development and Application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate and Ecotoxicity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties or activities of chemicals based on their molecular structures ecetoc.org. QSAR models develop mathematical relationships between structural descriptors and a specific endpoint (e.g., toxicity, biodegradation rate), allowing for the prediction of properties for new or untested compounds nih.govecetoc.org. These models are widely used in environmental risk assessment to estimate endpoints like environmental fate and ecotoxicity nih.gov.
Applying SAR and QSAR models to UVCB substances is challenging because these models are typically developed and validated for well-defined chemicals with discrete structures researchgate.netintertek.comecetoc.orgcefic-lri.orgfrontiersin.org. The variable composition of a UVCB makes it difficult to define appropriate structural descriptors for the entire substance researchgate.net. Approaches for UVCBs often involve attempting to characterize representative constituents or fractions and applying (Q)SAR models to these components researchgate.netintertek.comcefic-lri.orgfrontiersin.orgnih.gov. The search results did not yield specific SAR or QSAR models developed or applied directly to EINECS 309-512-1 as a whole. While QSARs can be used for components of UVCBs, direct application to the entire complex mixture is not straightforward researchgate.netintertek.comcefic-lri.orgfrontiersin.orgnih.gov.
Predictive Modeling for Environmental Distribution and Degradation Pathways
Predictive environmental fate models are used to simulate the distribution and transformation of chemicals in various environmental compartments (e.g., air, water, soil, sediment) cefic-lri.orgup.ptlibretexts.org. These models use input parameters related to a chemical's physical-chemical properties (e.g., vapor pressure, solubility,Henry's Law constant) and degradation rates to estimate its partitioning and persistence in the environment mdpi.comcefic-lri.orgup.ptlibretexts.orgfrontiersin.orgdiva-portal.org.
Modeling the environmental fate of a UVCB substance requires considering the fate of its individual components, which may have different properties and degradation pathways cefic-lri.orgfrontiersin.org. Environmental fate models can be applied to UVCBs by using properties estimated or measured for the mixture or for representative components cefic-lri.orgup.ptlibretexts.org. The search results provided general information about environmental fate models and their application to chemicals and complex mixtures, including UVCBs mdpi.comacs.orgcefic-lri.orgup.ptlibretexts.orgfrontiersin.orgdiva-portal.org. However, specific predictive modeling studies detailing the environmental distribution and degradation pathways solely for this compound were not found. While environmental fate modeling is applicable to UVCBs, specific published models or data for this particular substance were not identified in the search mdpi.comacs.orgcefic-lri.orgup.ptlibretexts.orgfrontiersin.orgdiva-portal.org.
Computational Design and Screening of Novel Derivatives of this compound
Computational design and screening approaches use computational methods to design and evaluate potential new chemical entities with desired properties researchgate.netcdmf.org.brmdpi.com. These methods can involve virtual screening of large libraries of compounds or de novo design of molecules based on specific criteria.
Given that this compound is a complex reaction product, the concept of "designing novel derivatives" in the traditional sense applied to discrete molecules is not directly applicable to the UVCB as a whole. Designing derivatives would likely involve modifying the starting materials used to produce the UVCB or attempting to synthesize specific components or related structures that might possess improved properties cdmf.org.brmdpi.com. Computational methods could potentially be used to explore the structure-property relationships of known or hypothetical components of the UVCB or related silane (B1218182) compounds to inform the design of new materials researchgate.netcdmf.org.brmdpi.com. However, the search results did not provide any information on computational design or screening studies specifically focused on developing novel derivatives of this compound or its components. While computational design is a growing field, its application to designing variations of a complex UVCB is not a standard approach and no specific studies were found researchgate.netcdmf.org.brmdpi.comresearchgate.net.
Compound Names and PubChem CIDs
Future Directions and Research Frontiers for Einecs 309 512 1
Identification of Key Interdisciplinary Research Needs and Collaborations
Future research on EINECS 309-512-1 necessitates a strongly interdisciplinary approach, bringing together expertise from chemistry, materials science, and various engineering disciplines. Collaboration between chemists and materials scientists is crucial for synthesizing novel variations of the coupling agent with tailored functionalities and understanding the fundamental interactions at the inorganic-organic interface researchgate.netnih.gov. Engineers specializing in polymers, composites, and specific application areas (e.g., civil, mechanical, electrical) are essential for developing new composite formulations, optimizing processing techniques, and evaluating the performance of materials incorporating this compound under diverse conditions acs.orgnih.govresearchgate.netutm.myresearchgate.net.
Furthermore, addressing the environmental implications and sustainability of materials modified with this compound requires collaboration with environmental scientists and toxicologists. This includes conducting comprehensive environmental fate studies and ecotoxicological assessments researchgate.nethoffmann-mineral.comwollammo.comieaghg.orgdntb.gov.uaeuropa.euresearchgate.net. Interdisciplinary efforts are also vital for exploring potential new application domains, such as in advanced functional materials, environmental remediation, or specialized biomedical applications, which would require collaboration with experts in those respective fields wollammo.comnih.govmdpi.com. Effective collaboration across these disciplines will accelerate the development of high-performance, sustainable, and safe materials utilizing this coupling agent.
Advancements in Analytical Methodologies for Trace Detection and Quantification in Complex Matrices
Accurate characterization of this compound in both materials and environmental samples is critical for understanding its behavior, performance, and potential impact. Current analytical techniques for characterizing silane-modified fillers and composites include Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), and various mechanical testing methods nih.govutm.mygrafiati.com. These methods provide insights into morphology, chemical structure, thermal stability, and mechanical performance.
For trace detection and quantification, particularly in complex environmental matrices, advancements in analytical methodologies are needed. While methods exist for the trace analysis of certain silanes in environmental samples, such as Gas Chromatography with Flame Ionization Detection (GC-FID) coupled with magnetic solid-phase extraction nih.gov, specific methods for this compound in diverse environmental contexts may require further development. Future research should focus on developing highly sensitive, selective, and robust analytical techniques, potentially utilizing hyphenated mass spectrometry methods or advanced spectroscopic approaches, to accurately detect and quantify low concentrations of this compound and its potential transformation products in complex environmental samples like water, soil, and air. Research into analyzing the bonding state of the coupling agent on filler surfaces using techniques like TGA and pyrolysis GC/MS is also an ongoing area of interest pageplace.de.
Integration of Sustainable Chemistry Principles and Life Cycle Assessment Perspectives
The integration of sustainable chemistry principles and Life Cycle Assessment (LCA) perspectives is becoming increasingly important in the development and application of chemical compounds like this compound. Sustainable chemistry principles can guide the design and synthesis of the coupling agent and its precursors to minimize environmental impact, potentially through the use of renewable resources, reduction of waste, and development of less hazardous synthesis routes.
Strategies for Addressing Identified Data Gaps in Environmental and Ecotoxicological Research
Addressing these data gaps is crucial for a thorough understanding of the potential environmental risks associated with the production, use, and disposal of materials containing this compound. Strategies to fill these gaps should include:
Targeted Environmental Fate Studies: Investigating the persistence and degradation pathways of this compound in various environmental compartments (water, soil, air).
Ecotoxicity Testing: Conducting studies to assess the toxicity of this compound to a range of aquatic and terrestrial organisms.
Bioaccumulation Potential Assessment: Evaluating the potential for the compound to accumulate in organisms and biomagnify through the food chain.
Development of Standardized Testing Protocols: Establishing consistent methods for evaluating the environmental properties of silane (B1218182) coupling agents and their reaction products.
International Collaboration and Data Sharing: Facilitating the exchange of data and research findings among regulatory bodies, academic institutions, and industry to build a more complete dataset researchgate.netunepfi.orgfsb.orgunece.org.
Filling these data gaps will enable more accurate environmental risk assessments and support the development of regulations and best practices for the safe handling and use of this compound.
Exploration of New Application Domains based on Fundamental Chemical Principles
The fundamental chemical principles governing the interaction of this compound with inorganic surfaces (via the silane portion) and organic polymers (via the amine portion) provide a basis for exploring new application domains gmchemix.comarcorepoxy.comresearchgate.net. The ability of this coupling agent to create a strong interface between dissimilar materials can be leveraged in various contexts beyond traditional polymer composites.
Potential new application areas include:
Advanced Functional Composites: Developing composites with enhanced properties such as improved fire retardancy (potentially by better dispersion of flame retardant fillers) mdpi.com, tailored electrical or thermal conductivity azom.com, or novel sensing capabilities, by incorporating functional fillers and utilizing this compound to optimize their dispersion and interaction with the matrix.
Surface Modification and Coatings: Utilizing this compound for surface treatment of various substrates to improve adhesion of coatings, paints, and adhesives, particularly in challenging environments or for creating surfaces with specific properties like enhanced durability, scratch resistance, or controlled hydrophobicity gmchemix.com.
Environmental Remediation: Exploring the potential of wollastonite-based materials modified with this compound for applications in environmental cleanup, such as the adsorption of pollutants or the neutralization of acidic waste streams, building on the known properties of wollastonite wollammo.com.
Specialized Biomedical Materials: Although research is limited, the use of wollastonite in bone tissue engineering has been explored nih.gov. Further research could investigate if this compound could play a role in improving the compatibility or performance of wollastonite-containing biomaterials, though rigorous testing for biocompatibility and safety would be paramount.
Exploring these new domains requires a deep understanding of the compound's chemical behavior and its interaction with different materials and environments, guided by fundamental chemical principles.
Q & A
Q. What are the standardized analytical methods for identifying and characterizing Einecs 309-512-1 in experimental settings?
To ensure accurate identification, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, GC-MS). Experimental protocols must detail instrument calibration, sample preparation, and validation steps to confirm purity and structural integrity. Reproducibility requires adherence to documented procedures, including supplier specifications for reagents and equipment (e.g., model numbers, manufacturer details) .
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
Stability studies should include controlled variables such as temperature, humidity, pH, and light exposure. Experimental design must specify sampling intervals, degradation markers, and statistical thresholds for significance (e.g., ANOVA for comparing means). Raw data should be archived in supplementary materials, with processed results highlighting trends and anomalies .
Q. What are the best practices for synthesizing this compound in laboratory settings while minimizing byproducts?
Synthesis protocols should optimize reaction conditions (e.g., stoichiometry, catalysts, solvents) through iterative testing. Researchers must document deviations from published methods, including purification steps (e.g., recrystallization, column chromatography) and yield calculations. Characterization data (e.g., melting points, spectral peaks) must align with literature benchmarks to validate product identity .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound with other compounds be systematically resolved?
Contradictory findings often arise from uncontrolled variables (e.g., trace impurities, measurement artifacts). Researchers should conduct sensitivity analyses to identify confounding factors and replicate experiments under stricter controls. Cross-referencing raw data with independent studies and applying error-propagation models (e.g., Monte Carlo simulations) can clarify discrepancies .
Q. What methodologies are effective for elucidating the mechanistic pathways of this compound in catalytic processes?
Advanced techniques like isotopic labeling, kinetic isotope effects (KIE), and computational modeling (e.g., DFT calculations) can map reaction mechanisms. Researchers should integrate experimental data with theoretical frameworks, validating hypotheses through intermediate trapping or in-situ spectroscopic monitoring. Peer review of methodology and open-data sharing enhance credibility .
Q. How should researchers optimize the scalability of this compound synthesis without compromising yield or purity?
Scalability requires balancing reaction efficiency with cost and safety. Design-of-experiment (DoE) approaches, such as factorial or response surface methodology, can identify critical parameters (e.g., temperature gradients, mixing rates). Process analytical technology (PAT) ensures real-time quality control, while life-cycle assessments (LCAs) evaluate environmental impacts .
Q. What strategies address reproducibility challenges in studies involving this compound?
Reproducibility hinges on transparent reporting of experimental conditions (e.g., equipment calibration, batch-specific reagent details). Researchers should provide raw datasets, code for statistical analyses, and step-by-step protocols in supplementary materials. Collaborative verification through inter-laboratory studies further mitigates variability .
Methodological Considerations
- Data Interpretation : Use hypothesis-driven frameworks to distinguish correlation from causation. For instance, apply Bayesian statistics to weigh evidence for/against proposed mechanisms .
- Literature Integration : Critically evaluate prior studies by assessing sample sizes, control groups, and measurement precision. Use citation management tools to track methodological trends and gaps .
- Ethical Compliance : Ensure data integrity by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Secure permissions for reproducing copyrighted methods and acknowledge funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
